molecular formula C11H12ClN3 B2784256 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine CAS No. 957490-92-5

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine

Cat. No.: B2784256
CAS No.: 957490-92-5
M. Wt: 221.69
InChI Key: XUAZPTUZVDPOEK-UHFFFAOYSA-N
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Description

1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols[][2].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide[][2].

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used[][2].

Mechanism of Action

The mechanism of action of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanamine
  • 1-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
  • 1-{4-[(4-ethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine

Comparison: 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s stability and alter its electronic properties compared to its bromo, methyl, or ethyl analogs .

Properties

IUPAC Name

[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAZPTUZVDPOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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